molecular formula C13H11ClN2O2S B14904680 ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate

ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate

Cat. No.: B14904680
M. Wt: 294.76 g/mol
InChI Key: RNYVJLTVXVTMLA-UHFFFAOYSA-N
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Description

Ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate is a complex heterocyclic compound. It is part of a class of compounds known for their diverse biological activities and pharmaceutical properties. This compound’s unique structure, which includes a combination of nitrogen, sulfur, and chlorine atoms within a tetracyclic framework, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate typically involves multi-step reactions. One common method includes the condensation of N1-phenylthiocarbamide with salicylaldehyde and the ether of acetoacetic acid in the presence of trifluoroacetic acid . This reaction forms the core tetracyclic structure, which is then further modified to introduce the chlorine and ethyl ester groups.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.

Scientific Research Applications

Ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, its anti-malarial activity may be due to its ability to inhibit certain enzymes critical for the survival of the malaria parasite. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thereby inhibiting the parasite’s growth .

Comparison with Similar Compounds

Ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate can be compared with other similar compounds such as:

These compounds share similar structural features but differ in the specific arrangement of atoms and functional groups, which can lead to differences in their chemical reactivity and biological activities.

Properties

Molecular Formula

C13H11ClN2O2S

Molecular Weight

294.76 g/mol

IUPAC Name

ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate

InChI

InChI=1S/C13H11ClN2O2S/c1-2-18-13(17)8-5-3-6-9(7(5)8)10-11(14)15-4-16-12(10)19-6/h4-5,7-8H,2-3H2,1H3

InChI Key

RNYVJLTVXVTMLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C1C3=C(C2)SC4=C3C(=NC=N4)Cl

Origin of Product

United States

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